8-(Bromomethyl)isoquinoline hydrobromide
CAS No.: 1215541-16-4; 942579-56-8
Cat. No.: VC7546823
Molecular Formula: C10H9Br2N
Molecular Weight: 302.997
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215541-16-4; 942579-56-8 |
|---|---|
| Molecular Formula | C10H9Br2N |
| Molecular Weight | 302.997 |
| IUPAC Name | 8-(bromomethyl)isoquinoline;hydrobromide |
| Standard InChI | InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H |
| Standard InChI Key | XJXWIHGLONBFLI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=NC=C2)C(=C1)CBr.Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
8-(Bromomethyl)isoquinoline hydrobromide (CAS: 1215541-16-4) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₉Br₂N and a molecular weight of 302.99 g/mol . The compound consists of an isoquinoline core substituted with a bromomethyl group at the 8-position, stabilized by a hydrobromic acid counterion. Its IUPAC name is 8-(bromomethyl)isoquinoline; hydrobromide, and its SMILES notation is C1=CC2=C(C=NC=C2)C(=C1)CBr.Br .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉Br₂N | |
| Molecular Weight | 302.99 g/mol | |
| InChI Key | XJXWIHGLONBFLI-UHFFFAOYSA-N | |
| CAS Registry | 1215541-16-4; 942579-56-8 |
Structural Features
The isoquinoline scaffold adopts a planar conformation, with the bromomethyl group at position 8 introducing steric bulk and electrophilic reactivity. X-ray crystallography of related compounds confirms that the bromine atom participates in weak intermolecular interactions, influencing packing efficiency in solid-state structures . The hydrobromide salt enhances solubility in polar solvents, facilitating its use in solution-phase reactions.
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via regioselective bromination of methyl-substituted isoquinoline precursors. A representative route involves:
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Protection of the isoquinoline nitrogen to prevent undesired side reactions.
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Radical bromination using N-bromosuccinimide (NBS) under UV light, targeting the methyl group at position 8.
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Acidification with hydrobromic acid to form the stable hydrobromide salt.
Recent advances employ cross-coupling strategies to introduce functionalized aryl groups at position 8, as demonstrated in the synthesis of iron catalysts for asymmetric epoxidation . For example, Suzuki-Miyaura coupling of 8-triflate-isoquinoline intermediates with aryl boronic acids enables the installation of electron-withdrawing groups (e.g., -CF₃), which modulate catalytic activity .
Optimization Challenges
Key challenges include:
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Regioselectivity control to avoid bromination at positions 1, 3, or 5.
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Purification difficulties due to the compound’s sensitivity to moisture and light.
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Scalability limitations in multi-step sequences requiring inert atmospheres .
Applications in Research and Industry
Pharmaceutical Development
The isoquinoline moiety is a privileged structure in medicinal chemistry, contributing to:
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Neurological agents: Derivatives exhibit affinity for serotonin and dopamine receptors, showing promise in treating Parkinson’s disease .
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Anticancer compounds: Bromomethyl groups serve as alkylating agents in prodrug designs targeting DNA repair pathways.
Asymmetric Catalysis
Iron complexes incorporating 8-aryl-isoquinoline ligands, derived from 8-(Bromomethyl)isoquinoline hydrobromide, enable enantioselective epoxidation of alkenes. For instance, Fe(II) catalysts with 3,5-di-CF₃-substituted ligands achieve up to 92% enantiomeric excess (ee) in styrene epoxidation .
Table 2: Catalytic Performance of Fe(II)-isoquinoline Complexes
| Ligand Substituent | Substrate | Yield (%) | ee (%) |
|---|---|---|---|
| 3,5-di-CF₃ | Styrene | 85 | 92 |
| 3,4,5-tri-F | Cyclohexene | 78 | 84 |
| 3,5-di-t-Bu | 1,3-Diene | 65 | 76 |
Materials Science
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Organic semiconductors: The π-conjugated isoquinoline core enhances charge mobility in thin-film transistors.
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Coordination polymers: Bromine atoms act as bridging ligands in metal-organic frameworks (MOFs) with tunable porosity .
Future Directions
Recent studies highlight untapped potential in:
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